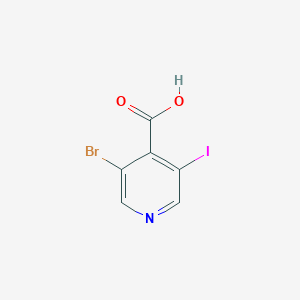

3-Bromo-5-iodopyridine-4-carboxylic acid

Description

Significance of Polyhalogenated Pyridine (B92270) Architectures in Contemporary Chemical Synthesis

The presence of multiple halogen atoms on a pyridine ring, creating a polyhalogenated architecture, offers a powerful tool for synthetic chemists. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in certain cross-coupling reactions) allows for selective, stepwise functionalization of the pyridine core. This regioselective modification is crucial for building complex molecular structures with a high degree of precision.

Furthermore, the electron-withdrawing nature of halogen atoms significantly alters the electron density of the pyridine ring, influencing its reactivity in both nucleophilic and electrophilic substitution reactions. nih.gov This electronic modulation is also key in fine-tuning the physicochemical properties of molecules, such as acidity, basicity, and lipophilicity, which are critical parameters in drug design and materials science. researchgate.net The ability to introduce different functional groups at specific positions through the halogen "handles" makes polyhalogenated pyridines versatile intermediates for creating diverse libraries of compounds for screening and development.

Overview of the Research Landscape for Pyridine Derivatives Bearing Halogen and Carboxyl Substituents

The research landscape for pyridine derivatives functionalized with both halogen and carboxyl groups is extensive and dynamic. These compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the halogen atoms serve as anchor points for introducing complexity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.gov

A significant area of research focuses on the development of new synthetic methodologies to access these substituted pyridines with high efficiency and selectivity. chim.it For instance, methods for the selective halogenation and carboxylation of the pyridine ring are continuously being refined. ijssst.info The application of these building blocks in medicinal chemistry is particularly noteworthy, with numerous studies exploring their potential as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase and as scaffolds for new anticancer and antimicrobial agents. nih.govuran.ua The interplay between the halogen and carboxyl substituents is often crucial for the biological activity of the final products.

Specific Academic Relevance of 3-Bromo-5-iodopyridine-4-carboxylic Acid

While extensive research on this compound itself is not widely documented in publicly available literature, its structural features suggest significant academic relevance. The presence of two different halogen atoms, bromine and iodine, at positions 3 and 5, flanking a carboxylic acid at position 4, presents a unique platform for synthetic exploration. The distinct reactivity of the C-I versus the C-Br bond would allow for highly selective and sequential cross-coupling reactions, enabling the introduction of two different substituents at specific positions on the pyridine ring.

This "orthogonality" in reactivity is a highly sought-after feature in complex molecule synthesis. The academic interest in this compound would lie in its potential as a versatile building block for constructing highly substituted and functionally dense pyridine derivatives. Such derivatives are of interest in fields like medicinal chemistry, where precise control over the spatial arrangement of functional groups is critical for biological activity, and in materials science for the synthesis of novel ligands and functional materials.

Scope and Objectives of Research on this compound

The primary scope of research on this compound would likely revolve around its synthetic utility and the exploration of its reactivity. Key objectives would include:

Development of an efficient and scalable synthesis for the compound itself.

Systematic investigation of its reactivity in various cross-coupling reactions to establish the conditions for selective C-I versus C-Br bond functionalization.

Application of this building block in the synthesis of novel, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Exploration of the impact of the 3-bromo and 5-iodo substituents on the physicochemical properties and biological activity of derivatives, in comparison to other halogenation patterns.

Given the limited specific data, a significant part of the research would be foundational, aiming to characterize the compound thoroughly and establish its potential as a valuable tool for the broader chemical community.

Data on this compound

| Property | Value | Source |

| CAS Number | 1809168-67-9 | 001chemical.comchemicalbook.com |

| Molecular Formula | C6H3BrINO2 | 001chemical.com |

| Molecular Weight | 327.90 g/mol | 001chemical.com |

| Synonyms | 3-Bromo-5-iodoisonicotinic acid | aaronchem.com |

| Purity | ≥95% | aksci.com |

| Storage | Store at room temperature | aksci.com |

Precursor Synthesis and Strategic Functionalization of Pyridine Ring Systems

This approach begins with a simpler pyridine derivative and sequentially introduces the desired bromo, iodo, and carboxyl substituents. The success of this strategy hinges on controlling the regioselectivity of each reaction step.

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging compared to benzene, and the position of substitution is heavily influenced by existing substituents.

For a target molecule with substitution at the 3 and 5 positions, electrophilic attack on an unsubstituted pyridine would typically yield 3-substituted products, but achieving 3,5-disubstitution requires overcoming the deactivating effect of the first halogen. In precursors like aminopyridines, the activating amino group directs electrophiles to the ortho and para positions (3, 5, and 6 positions relative to the nitrogen). For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine often starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by iodination at the 3-position. ijssst.infogoogle.com The synthesis of 5-bromo-3-iodo-pyridin-2-ol utilizes a similar sequential halogenation, starting from 2-amino-5-bromopyridine, which is iodinated and then converted to the pyridin-2-ol via a diazotization reaction. guidechem.com

Another strategy involves the synthesis of 3,5-dibromo-4-aminopyridine from 4-aminopyridine using N-bromosuccinimide (NBS). google.com This intermediate can then undergo further transformations, such as Sandmeyer-type reactions, to introduce different functionalities. google.comgoogle.com

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | ijssst.info |

| 2-Amino-5-bromopyridine | Potassium Iodate, Potassium Iodide | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | 3,5-Dibromo-4-aminopyridine | google.com |

Introducing a carboxylic acid group at the C-4 position is another key transformation. A common industrial method for producing pyridine carboxylic acids is the oxidation of alkylpyridines. google.com For instance, isonicotinic acid (pyridine-4-carboxylic acid) can be prepared by the oxidation of 4-picoline. This suggests that a potential precursor for the target molecule could be 3-bromo-5-iodo-4-methylpyridine, which could then be oxidized to the final product.

Alternatively, a carboxylation reaction can be performed on a suitably functionalized pyridine. This often involves a metal-halogen exchange reaction followed by quenching with carbon dioxide (CO₂). For example, an iodo- or bromo-substituted pyridine can be treated with an organolithium reagent (like n-butyllithium) at low temperatures to form a pyridyl-lithium species, which then reacts with dry ice to form the corresponding carboxylic acid after an acidic workup. The regioselective C-4 alkylation of pyridines has been achieved using blocking groups or specialized reagents, which could potentially be adapted for carboxylation. nih.govchemrxiv.orgnih.govorganic-chemistry.org

Direct Synthesis of this compound

This section outlines hypothetical but plausible routes that specifically target the final compound through sequential functionalization.

A plausible, albeit challenging, pathway would begin with pyridine-4-carboxylic acid (isonicotinic acid). The carboxylic acid group is a deactivating meta-director. Therefore, direct electrophilic halogenation would be expected to occur at the 3- and 5-positions. The challenge lies in controlling the sequence and preventing side reactions.

A potential sequence could be:

Bromination: Reaction of pyridine-4-carboxylic acid with a brominating agent (e.g., Br₂ in oleum) could potentially yield 3-bromopyridine-4-carboxylic acid.

Iodination: The subsequent introduction of iodine at the 5-position would be more difficult due to the increased deactivation of the ring by both the carboxyl group and the bromine atom. A stronger iodinating agent, such as N-iodosuccinimide (NIS) with a strong acid catalyst, might be required.

This route is speculative and would require significant optimization to control regioselectivity and achieve reasonable yields.

A more convergent and potentially more viable strategy would involve the late-stage introduction of the carboxyl group to a pre-halogenated scaffold. The starting material for this approach would be 3-bromo-5-iodopyridine (B183754). sigmaaldrich.com

The key step is the selective functionalization of the C-4 position. Direct C-H activation/carboxylation at the 4-position of a dihalopyridine is difficult. A more conventional approach would be a deprotonation-carboxylation sequence. This could be achieved via:

Directed Metalation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) could selectively deprotonate the C-4 position, which is flanked by two electron-withdrawing halogen atoms, increasing its acidity.

Reaction with CO₂: The resulting pyridyl-anion intermediate would then be quenched with solid carbon dioxide (dry ice).

Acidic Workup: Protonation would yield the final this compound.

| Starting Material | Reagent 1 | Reagent 2 | Proposed Product |

| 3-Bromo-5-iodopyridine | Lithium Diisopropylamide (LDA) | CO₂ (solid), then H₃O⁺ | This compound |

This pathway avoids the harsh conditions of electrophilic halogenation on a deactivated ring and builds the complexity on a readily available dihalopyridine intermediate.

Multi-Component Coupling and Cycloaddition Reactions for Pyridine Ring Construction with Halogens

De novo synthesis offers an elegant alternative for constructing highly substituted pyridine rings from simpler, acyclic components in a convergent manner. These methods, including multi-component reactions (MCRs) and cycloadditions, build the heterocyclic core with the desired substituents already in place or in the form of precursors. acsgcipr.org

Diels-Alder reactions are a powerful tool for pyridine synthesis. acsgcipr.org A [4+2] cycloaddition between a diene and a dienophile can form the six-membered ring. acs.orgresearchgate.net Specifically, inverse-electron-demand Diels-Alder reactions, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile, are effective for creating substituted pyridines after the extrusion of a small molecule like N₂. acsgcipr.org

A hypothetical multi-component approach to this compound could involve the reaction of building blocks containing the necessary functionalities. For example, a reaction could be designed between a halogenated 1,3-dicarbonyl compound, a compound bearing a cyano or ester group (as a precursor to the C-4 carboxyl group), and an ammonia source. Another advanced strategy is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

| Reaction Type | Potential Acyclic Precursors | Target Ring System |

| Diels-Alder Cycloaddition | A halogenated 1-azadiene + an acetylene carboxylate derivative | Halogenated Pyridine Carboxylate |

| Multi-Component Reaction | A bromo- and iodo-substituted β-dicarbonyl compound + a cyanoacetate + ammonia source | 3,5-Dihalo-4-carboxypyridine derivative |

These methods offer high efficiency and the ability to generate molecular diversity rapidly, providing a modern and powerful alternative to traditional linear synthetic sequences. nih.gov

Synthetic Methodologies for this compound and Related Analogs

The synthesis of polysubstituted pyridine derivatives, such as this compound, requires precise control over the introduction of functional groups onto the pyridine ring. The inherent electronic properties of the pyridine ring often complicate direct functionalization, necessitating the use of advanced synthetic strategies to achieve the desired chemo- and regioselectivity. This article explores several key methodologies that are instrumental in the position-specific halogenation and carboxylation of pyridine systems.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGCFTPCRQVMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266647 | |

| Record name | 4-Pyridinecarboxylic acid, 3-bromo-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-67-9 | |

| Record name | 4-Pyridinecarboxylic acid, 3-bromo-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 3-bromo-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 5 Iodopyridine 4 Carboxylic Acid

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, participating in reactions such as N-oxidation, quaternization, and complexation with metal ions.

N-oxidation of pyridine derivatives is a common transformation, typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. For pyridine carboxylic acids, the reaction can be influenced by the position of the carboxyl group. Studies on the N-oxidation of various pyridine carboxylic acids using hydrogen peroxide catalyzed by a Preyssler's anion, [NaP5W30O110]14−, have shown that the reaction proceeds to give good yields of the corresponding N-oxides. researchgate.net However, electron-withdrawing substituents on the pyridine ring can decrease the nucleophilicity of the nitrogen atom, potentially making oxidation more challenging. researchgate.net In the case of 3-bromo-5-iodopyridine-4-carboxylic acid, the strong electron-withdrawing effects of the two halogen atoms would likely necessitate harsher reaction conditions for N-oxidation to occur.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, forming a pyridinium (B92312) salt. This reaction is also sensitive to the electronic properties of the pyridine ring. Research on the quaternization of pyridine derivatives with haloadamantanes has shown that the reaction is feasible, though the reactivity is dependent on the substituents present on the pyridine ring. osti.gov For this compound, the reduced nucleophilicity of the nitrogen atom would likely require reactive alkylating agents and elevated temperatures to achieve quaternization.

A summary of expected conditions for these transformations is presented below.

| Transformation | Reagent/Catalyst | Expected Conditions | Product Type |

| N-Oxidation | Hydrogen Peroxide / Peroxy Acids (e.g., m-CPBA) | Elevated temperatures, potentially with a strong acid catalyst. researchgate.net | This compound N-oxide |

| Quaternization | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Reflux in a suitable solvent (e.g., acetonitrile, DMF). osti.gov | N-Alkyl-3-bromo-5-iodo-4-carboxypyridinium halide |

Pyridine carboxylic acids are versatile ligands in coordination chemistry, capable of binding to metal ions through the pyridine nitrogen and the carboxylate oxygen atoms. dergipark.org.trajol.info These metal complexes have found applications in various fields, including catalysis. ajol.infoubc.carsc.org The coordination of this compound to metal ions would likely involve both the nitrogen atom and the carboxylate group, forming a chelate ring. The resulting metal complexes could potentially be explored for catalytic activities, for instance, in oxidation or cross-coupling reactions. The synthesis of such complexes would typically involve reacting a salt of the carboxylic acid with a suitable metal salt in an appropriate solvent.

| Metal Ion | Potential Application | Coordination Mode |

| Transition Metals (e.g., Cu, Zn, Co, Ni) | Catalysis, ajol.infoubc.ca Antimicrobial agents jcmimagescasereports.org | N, O-chelation from pyridine nitrogen and carboxylate |

| Lanthanides | Luminescent materials | N, O-chelation |

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach for pyridine carboxylic acids. google.com For sterically hindered carboxylic acids or acid-sensitive alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed under milder conditions. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org

Amidation reactions to form the corresponding carboxamides can be carried out by activating the carboxylic acid followed by reaction with an amine. A variety of coupling reagents are available for this transformation, including EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), and titanium-based catalysts like TiF4. researchgate.netencyclopedia.pubnih.gov These methods are often effective even for electron-deficient amines. nih.gov

The table below summarizes common conditions for these reactions.

| Reaction | Reagents | Typical Conditions | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux | 3-Bromo-5-iodopyridin-4-yl carboxylate |

| Alcohol (R-OH), DCC, DMAP | Room temperature, aprotic solvent (e.g., CH₂Cl₂) organic-chemistry.org | 3-Bromo-5-iodopyridin-4-yl carboxylate | |

| Amidation | Amine (R-NH₂), EDC, HOBt, DIPEA | Acetonitrile, room temperature nih.gov | 3-Bromo-5-iodopyridine-4-carboxamide |

| Amine (R-NH₂), TiF₄ | Toluene, reflux researchgate.net | 3-Bromo-5-iodopyridine-4-carboxamide |

Decarboxylative reactions involve the removal of the carboxyl group and its replacement with another substituent. Decarboxylative halogenation, for instance, can convert aromatic carboxylic acids into aryl halides. ubc.caacs.org This transformation can be particularly useful for introducing a different halogen atom at the 4-position of the pyridine ring.

More advanced decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis. These methods, often catalyzed by transition metals like palladium or nickel in conjunction with photoredox catalysts, allow for the formation of new carbon-carbon bonds by coupling the carboxylic acid with an organic halide. wikipedia.orgprinceton.eduacs.orgnih.gov Applying such a method to this compound could enable the introduction of various alkyl or aryl groups at the 4-position.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.orgchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent, followed by an acidic workup to yield the corresponding alcohol, 3-bromo-5-iodo-4-(hydroxymethyl)pyridine. Catalytic hydrogenation can also be employed, although this may also lead to the reduction of the pyridine ring under certain conditions. researchgate.net More recent methods have utilized manganese-catalyzed hydrosilylation for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

Reactivity of the Bromo and Iodo Substituents

The pyridine ring in this compound contains two distinct halogen atoms at positions 3 and 5. This arrangement allows for selective functionalization, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in many common transformations. This differential reactivity is the cornerstone of its synthetic utility, enabling sequential and site-selective modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org Initially, a nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group (the halide ion) is eliminated, restoring the aromatic system. libretexts.org

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the anionic Meisenheimer intermediate. libretexts.orgyoutube.com In this compound, both the nitrogen atom within the pyridine ring and the carboxylic acid group at the C4 position act as potent electron-withdrawing groups. This electronic feature activates the pyridine ring for nucleophilic attack.

Between the two halogens, the carbon-iodine bond is weaker than the carbon-bromine bond, making iodide a better leaving group. Consequently, SNAr reactions on this substrate are expected to occur selectively at the C5 position.

Table 1: Plausible SNAr Reactions and Products

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Bromo-5-methoxypyridine-4-carboxylic acid |

| Amine | Piperidine | 3-Bromo-5-(piperidin-1-yl)pyridine-4-carboxylic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Bromo-5-(phenylthio)pyridine-4-carboxylic acid |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of both a bromo and an iodo substituent on the pyridine ring makes this compound an excellent substrate for sequential or site-selective cross-coupling reactions. nih.gov The selectivity is governed by the relative reactivity of the C-I and C-Br bonds in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step. libretexts.org The established reactivity order is C–I > C–Br >> C–Cl, allowing for predictable, selective reactions at the C5-iodo position under appropriate conditions. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, widely used to form C-C bonds. libretexts.org Given the higher reactivity of the C-I bond, selective Suzuki-Miyaura coupling is anticipated at the C5 position of this compound. rsc.org By using a suitable palladium catalyst, such as Pd(PPh₃)₄, and a base, the iodo substituent can be selectively replaced with an aryl or heteroaryl group, leaving the bromo group intact for subsequent transformations. nih.govresearchgate.net

Table 2: Selective Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-5-phenylpyridine-4-carboxylic acid |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-Bromo-5-(thiophen-2-yl)pyridine-4-carboxylic acid |

Sonogashira, Heck, and Stille Couplings

Other prominent palladium-catalyzed reactions also exploit the differential reactivity of the two halogen atoms.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon triple bonds, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the reaction would selectively occur at the more reactive C-I bond. Studies on analogous bromo-substituted cyanopyridines have shown successful Sonogashira couplings with a variety of terminal alkynes using catalysts like Pd(PPh₃)₄ and CuI. soton.ac.uk

Heck Reaction : This reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org While the C-I bond would react preferentially, dehalogenation, particularly of the C-Br bond, can be a competing side reaction. beilstein-journals.org

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.org It is known for its tolerance of a wide range of functional groups. rsc.org The higher reactivity of the C-I bond allows for selective coupling at the C5 position, with the main drawback being the toxicity of the organotin reagents. organic-chemistry.org

Table 3: Comparison of Cross-Coupling Reactions at the C5-Iodo Position

| Reaction | Coupling Partner | Typical Catalyst System | Product Functional Group |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Alkyne |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Alkene (Vinyl) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, etc. (R) |

Ullmann and Buchwald-Hartwig Amination Reactions

These reactions are pivotal for the formation of carbon-nitrogen bonds.

Ullmann Reaction : A classical copper-catalyzed coupling, the Ullmann reaction can be used to form C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org It often requires high temperatures, though modern protocols have been developed with milder conditions. nih.gov It can be applied to couple amines and N-heterocycles with aryl iodides and bromides. nih.gov

Buchwald-Hartwig Amination : This is a more contemporary, palladium-catalyzed method for C-N bond formation that generally proceeds under milder conditions than the Ullmann reaction. chemspider.com Research on multi-halide substrates indicates that selective amination at the iodide position is possible, although complex mixtures can sometimes result without careful optimization. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped with a metal, typically lithium or magnesium, from an organometallic reagent. wikipedia.org This process creates a new organometallic species that can act as a potent nucleophile, reacting with various electrophiles.

The rate of exchange follows the trend I > Br > Cl, meaning that for this compound, the exchange will occur exclusively at the C5-iodo position. wikipedia.org A significant challenge, however, is the presence of the acidic proton on the carboxylic acid group. Strong organometallic bases, like n-butyllithium (n-BuLi), would first deprotonate the carboxylic acid before any halogen-metal exchange occurs.

A refined protocol to circumvent this issue involves the combined use of a Grignard reagent (e.g., isopropylmagnesium chloride, i-PrMgCl) and an organolithium reagent like n-BuLi. nih.govresearchgate.net This approach first forms the magnesium carboxylate salt, protecting the acidic site. Subsequent addition of n-BuLi at low temperatures can then effect the selective iodine-lithium exchange, generating a lithiated pyridine species ready for functionalization. nih.govresearchgate.net

Table 4: Sequential Halogen-Metal Exchange and Electrophilic Quench

| Step | Reagent | Intermediate/Product | Purpose |

| 1. Deprotonation | i-PrMgCl | 3-Bromo-5-iodopyridine-4-carboxylate magnesium salt | Protects the acidic proton |

| 2. Exchange | n-BuLi | 3-Bromo-5-lithiopyridine-4-carboxylate magnesium salt | Selective C-I to C-Li conversion |

| 3. Quench | Electrophile (e.g., CO₂, DMF, Aldehyde) | Functionalized product (e.g., Dicarboxylic acid, Aldehyde, Alcohol) | Forms a new C-C or C-H bond |

Tandem and Cascade Reactions Incorporating this compound

Tandem and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without isolating intermediates. These processes are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. In the context of pyridine chemistry, cascade reactions are often employed to construct the pyridine ring itself or to introduce multiple substituents in a controlled manner.

Although specific examples incorporating this compound are not documented, the structural features of this compound—two different halogen atoms and a carboxylic acid group—present a rich platform for potential tandem reactions. The distinct reactivity of the bromo and iodo substituents could be exploited in sequential, palladium-catalyzed cross-coupling reactions. Furthermore, the carboxylic acid moiety can act as a traceless directing group, facilitating C-H activation at specific positions before being removed in a subsequent step. nih.gov

For instance, a novel and efficient synthesis of 3-acylpyridines and pyridine-3-carboxylates has been achieved through a copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. acs.orgnih.gov This process involves the in-situ formation of an enone, followed by a [3+3] annulation via a cascade of Michael addition, aldol-type condensation, and oxidative aromatization. acs.orgnih.gov Another approach involves a metal-free cascade process for synthesizing highly functionalized pyridines, which proceeds through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. acs.org

A plausible, albeit hypothetical, cascade sequence for this compound could involve an initial Sonogashira coupling at the more reactive iodo position, followed by an intramolecular cyclization that engages the carboxylic acid or the bromo substituent, leading to complex fused heterocyclic systems. The specific conditions would determine the reaction pathway and final product.

Illustrative Cascade Reaction for Pyridine Synthesis

| Reactants | Catalyst/Reagents | Key Steps in Cascade | Product Type | Ref |

| Saturated Ketones, Electron-Deficient Enamines | Cu(OTf)₂, DDQ | Oxidative dehydrogenation, Michael addition, Aldol condensation, Oxidative aromatization | 3-Acylpyridines, Pyridine-3-carboxylates | acs.orgnih.gov |

| Sulfoxides, Aldehydes, Ammonium | TFAA, Et₃N | Pummerer rearrangement, Aza-Prins cyclization, Elimination/Aromatization | Highly Substituted Pyridines | acs.org |

| Cyanoacetohydrazide, Acetophenones, Aldehydes, 1,1-Bis(methylthio)-2-nitroethylene, Cysteamine HCl | None (Ethanol, reflux) | Knoevenagel condensation, Michael reaction, Imine-enamine tautomerization, N-cyclization | Thiazolo[3,2-a]pyridine derivatives | rsc.org |

Computational Predictions of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting reaction mechanisms, determining the geometry of transition states, and calculating the energetic barriers of chemical reactions. researchgate.netscm.comucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.eduyoutube.com By modeling this state, chemists can gain insights into the feasibility and selectivity of a proposed reaction.

For a molecule like this compound, computational studies would be invaluable for dissecting its complex reactivity. DFT calculations could predict:

Regioselectivity: Determine whether a nucleophile or organometallic reagent would preferentially react at the C-Br or C-I bond under various catalytic conditions. This is influenced by factors like bond dissociation energies and the electronic properties of the pyridine ring.

Reaction Barriers: Calculate the activation energies for different potential reaction pathways, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the two halogenated positions. The pathway with the lower energy barrier is typically favored.

Role of the Carboxylic Acid: Model how the carboxylic acid group influences the electronic structure and reactivity of the pyridine ring. It can act as a directing group through coordination with a metal catalyst, and computational studies can elucidate the geometry of the key intermediates involved. nih.gov

While no specific computational studies on this compound have been published, research on related molecules provides a blueprint for such an analysis. For example, DFT studies on other dihalopyridines have been used to understand the temperature-dependent selectivity of lithiation and halogen dance reactions. nih.gov Similarly, quantum chemical calculations have been used to explain the different reactivity patterns of brominated purine (B94841) and pyrimidine (B1678525) nucleosides with radicals. nih.gov A DFT-level analysis of 4-amino-3,6-dichloro-2-pyridinecarboxylic acid has explored its electronic, structural, and spectral behavior, providing optimized geometries and bond parameters. scholarsresearchlibrary.com These studies show that computational methods can successfully model the structure and reactivity of complex halogenated heterocycles. scholarsresearchlibrary.com

Exemplary Calculated Parameters from DFT Studies of Pyridine Derivatives

| Molecule/System | Computational Method | Calculated Parameter | Value | Significance | Ref |

| 2-Pyridyl-tetrazine + trans-cyclooctene | DFT | Free Energy of Activation (ΔG‡) | 9.9 kcal/mol | Predicts high reactivity in click reactions, explained by low distortion energy of the tetrazine. | researchgate.net |

| 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | DFT | C-Cl Bond Lengths | 1.84 Å and 1.82 Å | Provides optimized geometrical parameters in the absence of experimental crystal structure data. | scholarsresearchlibrary.com |

| 3-Pyridylaldoxime (3POH) | DFT/GGA | Energy Gap (HOMO-LUMO) | 1.706 eV | A smaller energy gap suggests higher reactivity, correlating with its effectiveness as a corrosion inhibitor. | mdpi.com |

Applying these computational techniques to this compound would offer significant predictive power, guiding synthetic efforts and potentially uncovering novel reaction pathways.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Bromo 5 Iodopyridine 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals in 3-Bromo-5-iodopyridine-4-carboxylic acid. Techniques such as COSY, HSQC, and HMBC are employed to map out the molecular framework. youtube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, the two aromatic protons on the pyridine (B92270) ring would show a correlation peak, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the definitive assignment of the carbons bearing the two aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range couplings (typically two to four bonds) between protons and carbons. sdsu.edu This allows for the assignment of quaternary carbons, which have no attached protons and are therefore invisible in an HSQC spectrum. For the target molecule, HMBC would reveal correlations from the aromatic protons to the carbon atoms substituted with the bromine, iodine, and carboxylic acid groups, completing the structural puzzle.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H2 ↔ H6 | Confirms through-bond coupling of the two pyridine ring protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H2 ↔ C2 H6 ↔ C6 | Assigns the specific carbon atoms directly attached to each proton. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | H2 ↔ C3, C4, C6, C=O H6 ↔ C2, C4, C5, C=O | Assigns quaternary carbons (C3-Br, C4-COOH, C5-I) and confirms the overall substitution pattern. |

Application of Fluorine NMR (¹⁹F NMR) for Halogenated Analogs

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the analysis of organofluorine compounds. nih.govhuji.ac.il The ¹⁹F nucleus has a spin of I=½ and is 100% naturally abundant, making it easy to detect. nih.gov Its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 300 ppm. nih.gov

For a hypothetical analog, such as 3-fluoro-5-iodopyridine-4-carboxylic acid, ¹⁹F NMR would be an invaluable tool. A single signal would be observed in the ¹⁹F spectrum, and its specific chemical shift would provide information about the electronic nature of the substituted pyridine ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would be observed in both the ¹H and ¹⁹F spectra, providing definitive proof of the fluorine atom's position on the aromatic ring. This technique is particularly useful for detecting halogen bonding and other subtle electronic interactions in solution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying functional groups and providing a unique molecular "fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is particularly effective for identifying polar functional groups. The FTIR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. spectroscopyonline.com

Key expected absorptions include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption typically found between 1700 and 1730 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com

C-O Stretch: A medium intensity band located in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

O-H Bend/Wag: A broad peak characteristic of carboxylic acids is often seen around 900-960 cm⁻¹. spectroscopyonline.com

Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic ring.

C-Br/C-I Stretches: These vibrations occur at lower frequencies, typically below 700 cm⁻¹, and may be difficult to distinguish in the fingerprint region.

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3500 | Strong, Very Broad |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C, C=N Ring Stretches | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Wag | 900 - 960 | Medium, Broad |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the pyridine ring and the carbon-halogen bonds.

The Raman spectrum is expected to show prominent bands corresponding to the pyridine ring breathing modes, which are highly characteristic and produce strong signals. ethz.chresearchgate.net These vibrations are sensitive to the nature and position of substituents, making them a valuable part of the molecule's vibrational fingerprint. colab.ws Additionally, the symmetric stretches of the C-Br and C-I bonds, which are often weak in FTIR, would be more readily observable in the Raman spectrum at low frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption pattern is determined by the electronic structure of the molecule, particularly the presence of chromophores and auxochromes.

The this compound molecule contains a pyridine ring, which is a chromophore with both π electrons and non-bonding (n) electrons on the nitrogen atom. This allows for two primary types of electronic transitions: libretexts.org

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For heteroaromatic systems like pyridine, these transitions typically occur at higher energies (shorter wavelengths). libretexts.org

n → π Transitions:* This involves promoting an electron from a non-bonding orbital (on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. libretexts.org

The presence of the carboxylic acid group and the halogen atoms (bromine and iodine) act as auxochromes, which can modify the absorption maxima (λmax) and intensity. These substituents can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift). Carboxylic acids themselves typically show an absorption maximum below 250 nm. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~240 - 280 nm | High |

| n → π | n (non-bonding) → π (antibonding) | > 280 nm | Low |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it offers a detailed molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally establishing the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₆H₃BrINO₂), the theoretical monoisotopic mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, provides strong evidence of the compound's identity and purity.

Table 1: Illustrative HRMS Data for this compound This table is based on theoretical calculations for illustrative purposes.

| Parameter | Value |

| Molecular Formula | C₆H₃⁷⁹Br¹²⁷INO₂ |

| Theoretical Exact Mass (M) | 326.8344 u |

| Adduct Ion | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 327.8422 |

| Observed m/z of [M+H]⁺ | 327.8420 |

| Mass Error | < 5 ppm |

The data presented in such a table would confirm the elemental formula, as a deviation of less than 5 parts per million (ppm) between the observed and theoretical mass is a widely accepted standard for correct formula assignment.

Fragmentation Pattern Analysis for Structural Elucidation

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The pattern of these fragments helps to piece together the molecule's structure.

For this compound, key fragmentation pathways would be expected, particularly involving the carboxylic acid group. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, Δm = 17) or the entire carboxyl group (-COOH, Δm = 45). libretexts.org The aromatic pyridine ring is relatively stable, but losses of the halogen substituents (Br or I) or cleavage of the ring itself can also occur under certain conditions.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table represents a prediction based on general fragmentation principles for aromatic carboxylic acids. libretexts.orgmiamioh.edu

| Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 327 / 329 |

| [M-OH]⁺ | Loss of hydroxyl radical | 310 / 312 |

| [M-COOH]⁺ | Loss of carboxyl group | 282 / 284 |

| [M-Br]⁺ | Loss of bromine radical | 248 |

| [M-I]⁺ | Loss of iodine radical | 200 / 202 |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic isotopic patterns for fragments containing bromine, appearing as pairs of peaks separated by 2 m/z units.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

This analysis would yield precise data on:

Molecular Geometry: The exact bond lengths and angles within the molecule, such as the C-Br, C-I, and C-C bond distances, and the geometry of the carboxylic acid group.

Conformation: The dihedral angle between the plane of the pyridine ring and the carboxylic acid group. In many pyridine carboxylic acids, the carboxyl group is twisted out of the plane of the ring. scispace.com

Crystal Packing: How individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions like hydrogen bonding (e.g., between carboxylic acid groups or involving the pyridine nitrogen), and halogen bonding, which can be significant for molecules containing bromine and iodine. researchgate.net

Table 3: Exemplar Crystallographic Data Table for a Pyridine Derivative This table is a representative example based on published data for similar structures and is for illustrative purposes only. scispace.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.0 |

| b (Å) | ~15.0 |

| c (Å) | ~12.0 |

| β (º) | ~90.1 |

| Volume (ų) | ~750 |

| Z (molecules/unit cell) | 4 |

This data would provide the fundamental unit cell dimensions and symmetry of the crystal, forming the basis for the complete structural solution.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a microcrystalline powder sample. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase.

PXRD is particularly valuable for:

Phase Identification: Confirming the identity of a synthesized bulk material by matching its PXRD pattern to one simulated from single-crystal data.

Purity Analysis: Detecting the presence of crystalline impurities or different crystalline forms.

Polymorph Screening: Identifying if the compound can exist in multiple crystalline forms (polymorphs). Polymorphs have the same chemical composition but different crystal packing, which can affect physical properties like solubility and melting point. The technique is crucial in pharmaceutical and materials science for identifying and controlling the solid form of a compound. libretexts.org

A typical PXRD analysis would present the data as a diffractogram, plotting diffracted X-ray intensity against the diffraction angle (2θ). Each crystalline phase produces a unique pattern of peaks at specific 2θ values.

Theoretical and Computational Chemistry Investigations of 3 Bromo 5 Iodopyridine 4 Carboxylic Acid

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. electrochemsci.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For 3-Bromo-5-iodopyridine-4-carboxylic acid, the HOMO is likely to be located on the electron-rich regions of the molecule, possibly involving the lone pairs of the iodine and bromine atoms, as well as the π-system of the pyridine (B92270) ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient parts of the molecule, such as the pyridine ring, which is made more electrophilic by the nitrogen atom and the attached halogens, and the carboxylic acid group.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These indices provide quantitative measures of the molecule's reactivity. For example, a higher electrophilicity index would suggest that this compound is a good electrophile. Studies on other pyridine carboxylic acids have successfully used these DFT-derived parameters to predict their behavior. electrochemsci.org

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis, based on typical values for similar compounds.

| Parameter | Calculated Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of high positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack and hydrogen bonding. mdpi.com Conversely, the hydrogen atom of the carboxylic acid group would be expected to show a strong positive potential (blue). The regions around the bromine and iodine atoms might exhibit a phenomenon known as a "σ-hole," where there is a region of positive electrostatic potential on the halogen atom opposite to the C-X bond, making these sites potential halogen bond donors. nih.gov This has been computationally studied for other halogenated heteroaromatics. nih.govdntb.gov.ua

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Electron Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a detailed picture of electron localization in a molecule. They help to distinguish between core electrons, covalent bonds, and lone pairs of electrons. In an ELF or LOL map, high values (typically close to 1.0) indicate a high degree of electron localization, such as in covalent bonds or lone pairs, while lower values suggest delocalized electrons.

For this compound, ELF and LOL analyses would visualize the covalent bonds within the pyridine ring and the carboxylic acid group. They would also clearly show the lone pairs on the nitrogen, oxygen, bromine, and iodine atoms. This level of detail about the electron distribution provides fundamental insights into the molecule's bonding characteristics and can help to rationalize its chemical behavior.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Interactions

Non-covalent interactions (NCIs) are crucial for understanding how molecules interact with each other in the solid state and in solution. The NCI analysis is a computational method that visualizes these weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. NCI plots typically show surfaces between interacting fragments, colored to indicate the type and strength of the interaction.

Thermodynamic Properties and Their Temperature Dependence

Computational chemistry can be used to predict the thermodynamic properties of this compound, such as its heat of formation, entropy, and heat capacity. These properties are typically calculated using statistical mechanics based on the vibrational frequencies obtained from the geometry optimization and frequency calculations.

Furthermore, the dependence of these properties on temperature can be modeled. This information is valuable for understanding the molecule's stability and behavior under different thermal conditions. For example, the calculated heat of formation provides a measure of the molecule's intrinsic stability. The temperature dependence of the Gibbs free energy can be used to predict the spontaneity of reactions involving this compound at various temperatures.

A sample data table of predicted thermodynamic properties at standard conditions (298.15 K and 1 atm) is shown below.

| Property | Predicted Value |

| Heat of Formation (ΔHf) | Value in kJ/mol |

| Standard Entropy (S°) | Value in J/(mol·K) |

| Heat Capacity (Cp) | Value in J/(mol·K) |

(Note: Specific values would require dedicated calculations not available in the public domain.)

Spectroscopic Property Predictions (e.g., Simulated UV-Vis, NMR, Vibrational Spectra)

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties. These simulated spectra can be compared with experimental data to confirm the molecule's structure or to aid in the interpretation of experimental results.

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies of the optimized molecular structure, it is possible to simulate the infrared (IR) and Raman spectra. cdnsciencepub.comresearchgate.netnih.gov This involves identifying the characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-Br and C-I stretches, and the various pyridine ring vibrations. Comparing the calculated frequencies with experimental data can provide strong evidence for the correctness of the determined structure. acs.orgcdnsciencepub.com

NMR Spectra: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated. These calculations are highly sensitive to the electronic environment of each nucleus. The predicted chemical shifts for the protons and carbons in the pyridine ring and the carboxylic acid group would be valuable for assigning the signals in an experimental NMR spectrum.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. This information is key to understanding the molecule's photophysical properties.

The table below shows the kind of data that would be generated for predicted vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H stretch (carboxylic acid) | ~3400-3500 |

| C=O stretch (carboxylic acid) | ~1700-1750 |

| Pyridine ring stretches | ~1400-1600 |

| C-I stretch | ~500-600 |

| C-Br stretch | ~600-700 |

Conformational Analysis and Potential Energy Surface (PES) Mapping

The conformational landscape of this compound is primarily defined by the rotational orientation of the carboxylic acid group relative to the substituted pyridine ring. Theoretical and computational chemistry methods provide powerful tools to explore this landscape, offering insights into the molecule's structural flexibility, stable conformers, and the energy barriers that separate them. While specific experimental or computational studies on this compound are not extensively available in the public domain, its conformational properties can be inferred from studies of related pyridine carboxylic acids and halogenated aromatic compounds.

The key degree of freedom in the conformational analysis of this molecule is the dihedral angle (θ) defined by the C3-C4-C(carboxyl)-O(hydroxyl) atoms. Rotation around the single bond connecting the carboxylic group to the pyridine ring gives rise to different conformers. The potential energy surface (PES) for this rotation is expected to exhibit distinct minima corresponding to stable conformations and maxima corresponding to transition states.

Detailed Research Findings:

Computational studies on similar molecules, such as isonicotinic acid (pyridine-4-carboxylic acid), suggest that the most stable conformation is planar, where the carboxylic acid group is coplanar with the pyridine ring. wikipedia.orgresearchgate.net This planarity is favored by the extension of the π-conjugated system from the aromatic ring to the carboxylic acid group, which results in electronic stabilization. Two such planar conformers are possible, differing in the orientation of the hydroxyl group of the carboxylic acid.

For this compound, the presence of bulky halogen atoms (bromine and iodine) at the positions ortho to the carboxylic acid group introduces significant steric hindrance. This steric repulsion between the C=O and O-H bonds of the carboxylic acid and the adjacent halogen atoms can influence the rotational barrier and the precise dihedral angles of the energy minima.

A simplified one-dimensional potential energy surface scan would typically reveal two low-energy planar conformers and two higher-energy transition states where the carboxylic acid group is perpendicular to the pyridine ring. In this perpendicular arrangement, the stabilizing π-conjugation is broken, leading to a higher energy state.

Potential Energy Surface (PES) Mapping:

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. iupac.org For this compound, a full PES would be complex. However, a simplified 1D PES can be constructed by calculating the energy of the molecule at various fixed values of the C3-C4-C(carboxyl)-O(hydroxyl) dihedral angle, while allowing all other geometric parameters to relax.

The resulting energy profile is expected to show the following features:

Global Minima: Corresponding to the most stable, planar conformers. Steric hindrance from the bromo and iodo groups might cause a slight deviation from perfect planarity to alleviate strain.

Transition States: Corresponding to the conformations where the carboxylic acid group is approximately 90° out of the plane of the pyridine ring. The energy of these transition states relative to the global minima defines the rotational barrier.

Local Minima: While less likely for this simple rotation, more complex molecules can exhibit local minima corresponding to other metastable conformations.

The rotational barrier is a critical parameter as it determines the flexibility of the molecule at a given temperature. A higher barrier indicates a more rigid structure. The large van der Waals radii of bromine and especially iodine are expected to result in a significant rotational barrier.

Below are interactive data tables with hypothetical, yet representative, data for the conformational analysis of this compound, based on general principles and data from related compounds.

Table 1: Calculated Relative Energies of Key Conformations

| Conformer | Dihedral Angle (C3-C4-C-O) | Relative Energy (kcal/mol) | Description |

| Planar (syn-periplanar) | ~0° | 0.0 | Most stable conformer, carboxylic acid group is coplanar with the pyridine ring. |

| Perpendicular | ~90° | 5 - 8 | Transition state, loss of conjugation and increased steric strain. |

| Planar (anti-periplanar) | ~180° | 0.1 - 0.5 | Slightly less stable planar conformer due to different non-bonded interactions. |

Note: The data in this table is illustrative and based on typical values for substituted aromatic carboxylic acids. Actual values would require specific quantum chemical calculations.

Table 2: Key Geometric Parameters for the Global Minimum Conformation

| Parameter | Predicted Value |

| C-C (ring-carboxyl) Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-Br Bond Length | ~1.89 Å |

| C-I Bond Length | ~2.09 Å |

Note: These bond lengths are typical values and would be refined by computational geometry optimization.

Role As a Synthetic Building Block in Advanced Chemical Synthesis

Construction of Complex Heterocyclic Systems

The presence of multiple reactive sites on the 3-Bromo-5-iodopyridine-4-carboxylic acid scaffold enables its use in the construction of more complex heterocyclic systems, including polysubstituted pyridines and fused pyridine (B92270) ring systems.

The synthesis of polysubstituted pyridines often relies on the sequential functionalization of a pre-existing pyridine core. This compound is an ideal substrate for such strategies due to the different reactivities of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond, allowing for selective reactions at the 5-position.

This differential reactivity allows for a stepwise approach to introduce various substituents onto the pyridine ring. For example, a Sonogashira coupling can be performed selectively at the iodine-bearing carbon, followed by a Suzuki or Stille coupling at the bromine-bearing carbon. This sequential approach provides a high degree of control over the final structure of the polysubstituted pyridine.

Table 1: Reactivity of Halogen Substituents in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Bond | Relative Reactivity | Common Cross-Coupling Reactions |

| Iodine | C-I | High | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| Bromine | C-Br | Medium | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| Chlorine | C-Cl | Low | Suzuki, Stille, Sonogashira (requires specific ligands) |

This table illustrates the general trend in reactivity for common halogen substituents in palladium-catalyzed cross-coupling reactions.

A hypothetical reaction sequence could involve the following steps:

Sonogashira Coupling: Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would selectively form a carbon-carbon bond at the 5-position.

Suzuki Coupling: The resulting 3-bromo-5-alkynylpyridine-4-carboxylic acid could then undergo a Suzuki coupling with a boronic acid to introduce an aryl or alkyl group at the 3-position.

This stepwise functionalization allows for the precise installation of different groups, leading to the synthesis of highly tailored polysubstituted pyridine derivatives. The carboxylic acid group can also be used for further modifications, such as amide bond formation or conversion to other functional groups.

The strategic placement of reactive functional groups in this compound also makes it a potential precursor for the synthesis of fused pyridine ring systems. Intramolecular cyclization reactions can be employed to construct additional rings onto the pyridine core.

One such approach is the intramolecular Heck reaction. organicreactions.orgwikipedia.orgresearchgate.netresearcher.life For this to be feasible, a suitable unsaturated moiety would first need to be introduced, typically at the 3- or 5-position via a cross-coupling reaction. For instance, if an alkene-containing side chain is introduced at the 3-position (via Suzuki coupling of a vinylboronic acid), a subsequent intramolecular Heck reaction could potentially be used to form a new ring by coupling with the iodine at the 5-position. The success of such a cyclization would depend on the length and nature of the tether connecting the alkene to the pyridine ring, which governs the thermodynamics and kinetics of the ring-closing step.

Another strategy could involve the conversion of the carboxylic acid to a suitable functional group that can participate in a cyclization reaction with a substituent introduced at one of the halogenated positions. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group, could set the stage for an intramolecular nucleophilic substitution with a nucleophile installed at the 3- or 5-position.

Precursor for the Synthesis of Novel Organic Materials

The unique electronic and structural features of substituted pyridines make them valuable components in the design of novel organic materials with applications in electronics and photonics. This compound can serve as a key building block for such materials.

Dihalogenated aromatic compounds are common monomers in the synthesis of conjugated polymers through various cross-coupling polymerization reactions. The presence of two different halogens in this compound could allow for controlled polymerization processes. For example, Yamamoto or Stille polycondensation could be employed to create polymers with alternating pyridine units.

Furthermore, the carboxylic acid group offers a handle for creating functional polymers. For instance, it can be used to form ester or amide linkages in polyesters or polyamides, respectively. scispace.com This allows for the incorporation of the pyridine unit into a variety of polymer backbones, potentially imparting desirable properties such as thermal stability, altered solubility, or metal-coordinating capabilities.

Pyridine-containing molecules are frequently used in the development of photoelectric materials, such as those for organic light-emitting diodes (OLEDs) and photosensitizers. ossila.comresearchgate.netnih.govmdpi.comchemrxiv.org The electron-deficient nature of the pyridine ring can be beneficial for electron transport materials in OLEDs. The bromo and iodo substituents on this compound can be replaced with various chromophoric groups through cross-coupling reactions to tune the photophysical properties of the resulting molecules.

For example, coupling with fluorescent or phosphorescent aromatic groups could lead to new emissive materials for OLEDs. nih.gov The carboxylic acid group could be used to attach the molecule to a polymer backbone or a surface, or to further modify the electronic properties of the molecule. Additionally, the introduction of specific substituents can influence the molecule's ability to absorb light and generate singlet oxygen, a key process in photodynamic therapy, making derivatives of this compound of interest as potential photosensitizers. acs.orgnih.gov

Development of Advanced Ligands for Coordination Chemistry

The pyridine nitrogen and the carboxylic acid group in this compound make it an excellent scaffold for the design of advanced ligands for coordination chemistry. The nitrogen atom can coordinate to a metal center, and the carboxylate group can act as a mono- or bidentate ligand. The bromine and iodine atoms provide sites for further functionalization to create multidentate ligands with tailored properties. nih.gov

These ligands can be used to construct a variety of coordination complexes, including discrete metal complexes and extended structures like metal-organic frameworks (MOFs). nih.govrsc.orgresearchgate.netresearchgate.netnih.gov The properties of the resulting metal complexes, such as their catalytic activity, magnetic behavior, or luminescence, can be tuned by modifying the substituents on the pyridine ring.

For instance, cross-coupling reactions at the bromo and iodo positions can be used to introduce additional coordinating groups, leading to the formation of tridentate or tetradentate ligands. Such multidentate ligands often form more stable metal complexes and can be used to create specific coordination geometries around the metal center. ias.ac.in These tailored ligands are valuable in areas such as catalysis, where the ligand environment can have a profound impact on the activity and selectivity of the metal catalyst, and in the development of functional materials like MOFs with specific pore sizes and chemical environments. acs.orgacs.org

Crystal Engineering and Supramolecular Interactions of 3 Bromo 5 Iodopyridine 4 Carboxylic Acid

Design and Synthesis of Co-crystals and Salts

The design and synthesis of co-crystals and salts of 3-bromo-5-iodopyridine-4-carboxylic acid involve the selection of co-formers that can participate in robust intermolecular interactions, such as hydrogen bonding and halogen bonding. The carboxylic acid moiety is a reliable hydrogen bond donor, while the pyridine (B92270) nitrogen is a potential acceptor. This allows for the formation of well-defined supramolecular structures with other molecules containing complementary functional groups.

Multicomponent condensation reactions are a common strategy for synthesizing derivatives that can then be used in co-crystal formation. The synthesis process often involves dissolving this compound and a chosen co-former in a suitable solvent, followed by slow evaporation, cooling, or vapor diffusion to promote crystallization. The resulting solid forms are then analyzed using techniques like X-ray diffraction to confirm the formation of a new crystalline phase.

Investigation of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal structures of this compound and its derivatives. The carboxylic acid group typically forms strong O-H···N or O-H···O hydrogen bonds. In the absence of other strong acceptors, the carboxylic acid can form dimers with neighboring molecules through R22(8) ring motifs. However, the presence of the pyridine nitrogen allows for the formation of strong, charge-assisted hydrogen bonds in the case of salt formation, or neutral hydrogen bonds in co-crystals.

The investigation of these networks is primarily carried out using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. For example, the O-H···Br- hydrogen bond has been observed in similar structures with O···Br distances around 3.2 Å. These interactions are fundamental in creating predictable supramolecular assemblies.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| Carboxylic Acid Dimer | O-H | O=C | 2.6 - 2.8 |

| Acid-Pyridine | O-H | N (pyridine) | 2.5 - 2.7 |

| Charge-Assisted | N+-H | O- | < 2.6 |

Exploration of Halogen Bonding Interactions

The presence of both bromine and iodine on the pyridine ring makes this compound a fascinating subject for the study of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The strength of the halogen bond typically follows the trend I > Br > Cl > F.

In the solid state of this compound derivatives, the iodine and bromine atoms can form halogen bonds with various acceptors, including the pyridine nitrogen, the carbonyl oxygen of the carboxylic acid, or halide anions. These interactions are highly directional, with the C-X···A angle (where X is Br or I, and A is the acceptor) being close to 180°. These interactions compete with and complement the hydrogen bonding networks, leading to the formation of complex and extended architectures.

| Halogen Bond Type | Donor Atom | Acceptor Atom/Group | Significance |

| C-I···N | Iodine | Pyridine Nitrogen | Strong, directional interaction contributing to chain or network formation. |

| C-Br···N | Bromine | Pyridine Nitrogen | Weaker than C-I···N but still significant in directing crystal packing. |

| C-I···O | Iodine | Carbonyl Oxygen | Competes with hydrogen bonding, can lead to different polymorphs. |

| C-Br···O | Bromine | Carbonyl Oxygen | A weaker, yet influential interaction in the overall supramolecular assembly. |